molecular formula C20H22N4O3 B1675579 LY 163443 CAS No. 97581-70-9

LY 163443

Cat. No.: B1675579
CAS No.: 97581-70-9
M. Wt: 366.4 g/mol
InChI Key: OKLGLROKXFUYEI-UHFFFAOYSA-N
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Description

LY-163443 is a small molecule drug that acts as a selective antagonist of leukotrienes D4 and E4. It was initially developed by Eli Lilly & Co. for its potential therapeutic applications in immune system diseases and respiratory diseases, such as asthma .

Preparation Methods

The synthesis of LY-163443 involves several stepsThe synthetic route typically involves the following steps :

    Formation of the core structure:

    Attachment of the phenoxy group: The phenoxy group is then attached to the core structure through a series of reactions, including etherification.

    Introduction of the tetrazole ring: The tetrazole ring is introduced through a cyclization reaction, forming the final structure of LY-163443.

Industrial production methods for LY-163443 would involve scaling up these synthetic steps while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

LY-163443 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.

    Substitution: Substitution reactions can take place at the phenyl ring, where different substituents can be introduced.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying leukotriene receptor antagonists and their interactions with biological targets.

    Biology: LY-163443 is used in research to understand the role of leukotrienes in inflammatory processes and immune responses.

    Medicine: The compound has been investigated for its potential therapeutic effects in treating asthma and other respiratory diseases by blocking the action of leukotrienes.

    Industry: LY-163443 can be used in the development of new drugs targeting leukotriene receptors, contributing to the pharmaceutical industry.

Mechanism of Action

LY-163443 exerts its effects by selectively antagonizing leukotrienes D4 and E4. Leukotrienes are lipid mediators involved in inflammatory responses. By blocking the receptors for these leukotrienes, LY-163443 prevents their action, thereby reducing inflammation and bronchoconstriction . The molecular targets of LY-163443 are the leukotriene receptors, and the pathways involved include the inhibition of leukotriene-mediated signaling.

Comparison with Similar Compounds

LY-163443 is unique in its selective antagonism of leukotrienes D4 and E4. Similar compounds include:

    Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.

    Zafirlukast: A leukotriene receptor antagonist with similar applications in respiratory diseases.

    Pranlukast: Another compound that blocks leukotriene receptors and is used in asthma treatment.

Compared to these compounds, LY-163443 has a unique chemical structure and specific binding affinity for leukotrienes D4 and E4, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

97581-70-9

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

1-[2-hydroxy-3-propyl-4-[[4-(2H-tetrazol-5-ylmethyl)phenoxy]methyl]phenyl]ethanone

InChI

InChI=1S/C20H22N4O3/c1-3-4-18-15(7-10-17(13(2)25)20(18)26)12-27-16-8-5-14(6-9-16)11-19-21-23-24-22-19/h5-10,26H,3-4,11-12H2,1-2H3,(H,21,22,23,24)

InChI Key

OKLGLROKXFUYEI-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)COC2=CC=C(C=C2)CC3=NNN=N3

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)COC2=CC=C(C=C2)CC3=NNN=N3

Appearance

Solid powder

97581-70-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-hydroxy-3-propyl-4-((4-(1H-tetrazol-5-ylmethyl)phenoxy)methyl)phenyl)ethanone
Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(1H-tetrazol-5-ylmethyl)phenoxy)methyl)phenyl)-
LY 163443
LY-163443

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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